REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([Mg]Br)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:15]1[C:22]([Cl:23])=[N:21][C:19](Cl)=[N:18][C:16]=1[Cl:17]>C1C=CC=CC=1>[C:7]1([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:12]=[CH:11][C:10]([C:19]2[N:21]=[C:22]([Cl:23])[N:15]=[C:16]([Cl:17])[N:18]=2)=[CH:9][CH:8]=1
|
Name
|
4-phenyl-phenyl magnesium bromide
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel with 50% hexanes/methylene chloride
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=NC(=NC(=N1)Cl)Cl)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |